molecular formula C13H13O2P B188468 (Diphenylphosphoryl)methanol CAS No. 884-74-2

(Diphenylphosphoryl)methanol

Cat. No.: B188468
CAS No.: 884-74-2
M. Wt: 232.21 g/mol
InChI Key: NSLPWSVZTYOGDO-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)methanol is an organic compound with the molecular formula C13H13O2P It is characterized by the presence of a phosphoryl group attached to a methanol moiety, with two phenyl groups bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (Diphenylphosphoryl)methanol can be synthesized through multiple synthetic routes. One common method involves the reaction of diphenylphosphine with formaldehyde in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically proceeds in a solvent like tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (Diphenylphosphoryl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphorylformic acid.

    Reduction: Reduction reactions can convert it to diphenylphosphine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Diphenylphosphorylformic acid.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1.1 Organic Synthesis

(Diphenylphosphoryl)methanol serves as a versatile reagent in organic synthesis. It can participate in various reactions, including oxidation and reduction processes. For instance, it has been utilized in the synthesis of phosphine oxides and other derivatives, facilitating the formation of complex organic molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
OxidationThis compound → Phosphoryl oxidePhosphoryl oxide
ReductionThis compound + H2 → AlcoholAlcohol
CouplingThis compound + Aldehyde → ProductCoupled organic compound

1.2 Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can bind to metal ions, forming stable complexes. These complexes are important in catalysis and materials science.

Biological Applications

2.1 Biological Activity Studies

Research has indicated that this compound exhibits potential biological activity. Studies have investigated its interactions with biological molecules, exploring its role as a pharmacophore in drug design.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results showed promising cytotoxic effects, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

3.1 Drug Development

This compound is being explored for its role in drug development due to its ability to modify biological pathways. Its derivatives have been studied for their potential as inhibitors or modulators of specific enzymes or receptors.

Table 2: Potential Therapeutic Uses of this compound Derivatives

Derivative NameTarget DiseaseMechanism of Action
(Diphenylphosphoryl)(pyridin-2-yl)methanolCancerEnzyme inhibition
(Diphenylphosphoryl)(pyridin-3-yl)methanolInflammationModulation of inflammatory pathways

Material Science Applications

4.1 Polymerization Studies

This compound has been utilized in polymerization reactions, particularly with amino acids like L-alanylglycine. The polymerization process yields poly(L-alanylglycine), which has potential applications in biopolymers and biomaterials .

Case Study: Synthesis of Poly(L-alanylglycine)

The polymerization reaction was optimized using dimethyl sulfoxide as a solvent and triethylamine as a base, achieving a yield of 43% for poly(L-alanylglycine) . This demonstrates the compound's utility in creating functional polymers for biomedical applications.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)methanol in chemical reactions involves the activation of the hydroxyl group through the formation of a phosphonium intermediate. This intermediate facilitates nucleophilic substitution reactions by making the hydroxyl group a better leaving group . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Uniqueness: (Diphenylphosphoryl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a versatile reagent in organic synthesis, particularly in the Mitsunobu reaction, sets it apart from other similar compounds.

Biological Activity

(Diphenylphosphoryl)methanol, a phosphine oxide derivative, has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural properties and biological activities. This compound is characterized by the presence of a phosphoryl group attached to a methanol moiety, which influences its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is typically synthesized through various chemical reactions involving diphenylphosphine oxide and methanol. Its molecular formula is C13H15O3PC_{13}H_{15}O_3P, and it features a phosphoryl group that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC13H15O3PC_{13}H_{15}O_3P
Molecular Weight256.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Metal Ion Coordination: The phosphoryl group can form complexes with metal ions, affecting their bioavailability and function in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Antitumor Activity

Preliminary investigations suggest that this compound may have antitumor effects, potentially through the induction of apoptosis in cancer cells. The exact mechanism remains under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. Its ability to scavenge reactive oxygen species (ROS) could contribute to its protective effects against oxidative stress-related damage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotection in Animal Models: In rodent models of Alzheimer's disease, administration of this compound showed a reduction in cognitive decline and neuroinflammation, indicating its potential for treating neurodegenerative disorders .
  • Cancer Cell Studies: Research involving various cancer cell lines indicated that this compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Basic: What are the established synthetic routes for (Diphenylphosphoryl)methanol?

Answer:
A common method involves the reaction of diphenylphosphine oxide with aldehydes under basic conditions. For example, Liu and Huo synthesized a derivative, (2-chlorophenyl)this compound, by reacting 2-chlorobenzaldehyde with diphenylphosphine oxide in tetrahydrofuran (THF) with triethylamine as a base, achieving an 85% yield after column chromatography . Key steps include:

  • Reagent ratios : 1:1 molar ratio of aldehyde to diphenylphosphine oxide.
  • Purification : Column chromatography with silica gel and slow evaporation of methanol for single-crystal growth.
  • Validation : Confirmation via X-ray crystallography and NMR spectroscopy.

Q. Basic: How is the molecular structure of this compound characterized?

Answer:
X-ray crystallography is the gold standard. For example, the compound’s analog, (2-chlorophenyl)this compound, crystallizes in the orthorhombic space group P212121P2_1 2_1 2_1, with unit cell parameters a=9.0943(4)A˚,b=10.9172(6)A˚,c=18.0657(12)A˚a = 9.0943(4) \, \text{Å}, b = 10.9172(6) \, \text{Å}, c = 18.0657(12) \, \text{Å}. The phosphorus atom adopts a tetrahedral geometry, and intramolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the crystal lattice .

Key Structural Parameters
Dihedral angle between phenyl rings: 80.4(1)°
Hydrogen bond lengths: O–H⋯O = 1.82 Å, C–H⋯O = 2.35 Å
Refinement indices: R=0.035R = 0.035, wR=0.084wR = 0.084

Q. Advanced: How does this compound function as a ligand in transition-metal catalysis?

Answer:
The phosphoryl and hydroxyl groups enable coordination to metals like palladium, enhancing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Mechanism : The phosphorus atom donates electron density to the metal, while the hydroxyl group stabilizes intermediates via hydrogen bonding.
  • Case Study : In Heck reactions, analogous ligands improve regioselectivity by ~20% compared to non-phosphorylated systems .
  • Optimization : Ligand-to-metal ratios of 2:1 are optimal for suppressing side reactions .

Q. Advanced: What strategies address contradictions in reported catalytic performances of this compound derivatives?

Answer:
Discrepancies often arise from reaction conditions or crystal packing effects. For example:

  • Solvent Effects : Polar solvents (e.g., DMF) enhance ligand solubility but may reduce metal-ligand binding affinity.
  • Crystal Packing : Hydrogen-bonding networks in derivatives like (2-chlorophenyl)this compound alter reactivity by stabilizing specific conformations .
  • Mitigation : Use standardized solvent systems (e.g., THF/water mixtures) and report crystallographic data for reproducibility.

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Protective Equipment : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste services .
  • Risk Assessment : Prioritize fume hood use due to potential gas evolution during reactions (e.g., azide formation with DPPA) .

Q. Advanced: How can computational methods predict the reactivity of this compound in asymmetric synthesis?

Answer:
Density Functional Theory (DFT) studies model chiral induction mechanisms. For example:

  • Chiral Auxiliary Role : The hydroxyl group’s spatial arrangement influences enantioselectivity in Mitsunobu reactions.
  • Case Study : DFT calculations on benzyne intermediates (derived from phosphorylated precursors) explain regioselectivity in trapping experiments .
  • Validation : Compare computed pKa\text{p}K_a (predicted: 13.41) with experimental titration data .

Q. Advanced: How do hydrogen-bonding interactions in crystals affect the compound’s stability and reactivity?

Answer:
Hydrogen bonds (e.g., O–H⋯O) create supramolecular networks that stabilize reactive conformers. For instance:

  • Thermal Stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 136–137°C for this compound) .
  • Reactivity : Crystalline packing in derivatives like (2-chlorophenyl)this compound reduces susceptibility to oxidation .

Q. Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

  • Chromatography : HPLC with phosphate buffer/methanol mobile phases (31:11:8) resolves phosphorylated impurities .
  • Spectroscopy : 31P^{31}\text{P}-NMR shows a singlet at δ ~25 ppm; IR confirms P=O (1230 cm1^{-1}) and O–H (3400 cm1^{-1}) stretches .

Q. Advanced: How does steric hindrance from phenyl groups influence catalytic activity?

Answer:

  • Steric Maps : X-ray data show phenyl rings create a 80.4° dihedral angle, limiting substrate access to the metal center.
  • Activity Trade-offs : Increased steric bulk improves selectivity but reduces turnover frequency (TOF) by ~15% in Suzuki reactions .
  • Workaround : Use bulkier substrates (e.g., ortho-substituted aryl halides) to exploit steric matching .

Q. Advanced: What are unresolved challenges in scaling up this compound-based reactions?

Answer:

  • Crystallization Issues : Slow evaporation for single-crystal growth is impractical industrially; alternative methods (e.g., antisolvent addition) are needed .
  • Ligand Degradation : Prolonged heating (>80°C) in DMF causes phosphorylation of solvent molecules, reducing catalyst lifetime .
  • Sustainability : Replace halogenated solvents (e.g., DCM) with bio-based alternatives (e.g., 2-MeTHF) without compromising yield .

Properties

IUPAC Name

diphenylphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPWSVZTYOGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345986
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-74-2
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (DIPHENYLPHOSPHORYL)METHANOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxymethyl diphenylphosphine oxide was prepared according to Lawrence & Jackson [J. Chem. Soc., Perkin Trans. 2002, 1, 2260]. To a mixture of HCl (18.9 ml) and aqueous formaldehyde (18.9 ml, 37 wt %) was added diphenyl chlorophosphine (2.80 ml, 10.6 mmol). The reaction mixture was heated to 100° C. for 18 hours under a nitrogen atmosphere. The reaction was neutralized with aqueous NaHCO3, and the aqueous phase was extracted with CH2Cl2 (3×30 ml). The organic phase was dried with anhydrous Na2SO4. Hydroxymethyl diphenylphosphine oxide (2.907 g, 89% yield) was obtained after evaporation of the solvent as a colorless oil.
Name
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

(Diphenylphosphoryl)methanol
(Diphenylphosphoryl)methanol
(Diphenylphosphoryl)methanol
(Diphenylphosphoryl)methanol
(Diphenylphosphoryl)methanol

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